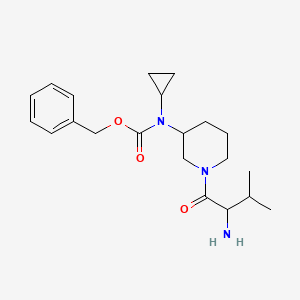![molecular formula C18H20O2 B14793635 (13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B14793635.png)
(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Dehydroestrone is a naturally occurring estrogenic hormone with the molecular formula C18H20O2 . It is a derivative of estrone and is characterized by the presence of a double bond between the 6th and 7th carbon atoms in the steroid nucleus. This compound is known for its estrogenic activity and is a key intermediate in the biosynthesis of other estrogens .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dehydroestrone typically involves the dehydrogenation of estrone. One common method is the use of selenium dioxide (SeO2) as an oxidizing agent. The reaction is carried out in an organic solvent such as dioxane or acetic acid under reflux conditions. The reaction proceeds as follows:
- Dissolve estrone in the chosen solvent.
- Add selenium dioxide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter off the selenium.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 6-Dehydroestrone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain high-purity 6-Dehydroestrone .
化学反応の分析
Types of Reactions
6-Dehydroestrone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert 6-Dehydroestrone back to estrone or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 6-keto derivatives.
Reduction: Formation of estrone and other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
6-Dehydroestrone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other estrogenic compounds.
Biology: Studied for its role in estrogenic activity and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
6-Dehydroestrone exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of 6-Dehydroestrone to ERs leads to the activation of estrogen-responsive genes, which in turn regulate various physiological processes. The compound has a higher affinity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα), which contributes to its tissue-selective effects .
類似化合物との比較
Similar Compounds
Estrone: A precursor to 6-Dehydroestrone with a similar structure but lacking the double bond between the 6th and 7th carbon atoms.
Estradiol: Another estrogenic hormone with a hydroxyl group at the 17th carbon position.
Estriol: A metabolite of estradiol with hydroxyl groups at the 16th and 17th carbon positions.
Uniqueness
6-Dehydroestrone is unique due to the presence of the double bond between the 6th and 7th carbon atoms, which imparts distinct chemical and biological properties. This structural feature contributes to its higher affinity for ERβ and its tissue-selective estrogenic activity .
特性
分子式 |
C18H20O2 |
|---|---|
分子量 |
268.3 g/mol |
IUPAC名 |
(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14?,15?,16?,18-/m0/s1 |
InChIキー |
WTRRIQCGCGCMQA-GUZDXLFXSA-N |
異性体SMILES |
C[C@]12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |
正規SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


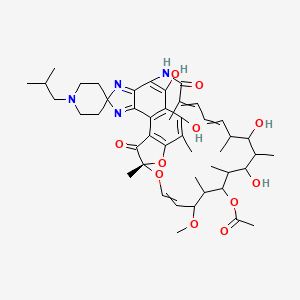
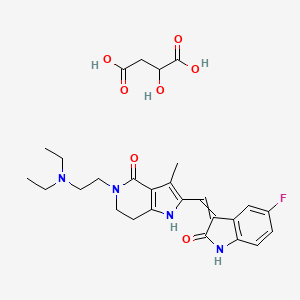
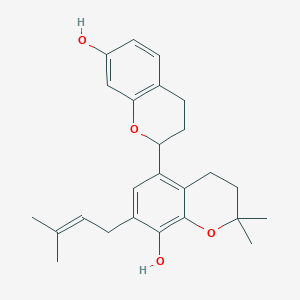
![(8R,9R,10R,13S,14S)-17-Ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B14793586.png)
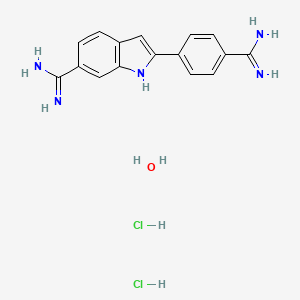
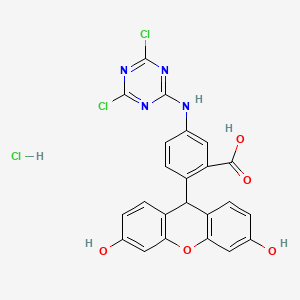
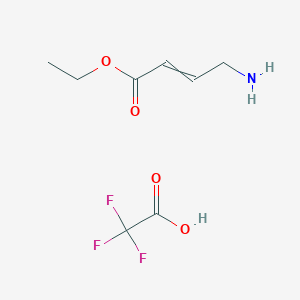
![[4-(tritylamino)cyclopenten-1-yl]methanol](/img/structure/B14793598.png)
![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid](/img/structure/B14793606.png)
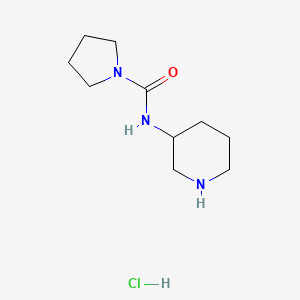
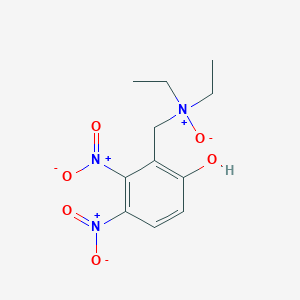
![4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-](/img/structure/B14793617.png)
